o-Cresyl m-Cresyl p-Cresyl Phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

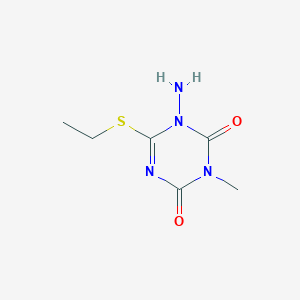

O-Cresyl m-Cresyl p-Cresyl Phosphate is an isomer of Tricresyl phosphate (TCP) which is used as an anti-wear additive in aircraft turbine engine oil . It is a mixture of three isomeric organophosphate compounds .

Synthesis Analysis

The synthesis of cresol isomers has attracted attention since the beginning of the synthetic era. Alkylation of phenol with methanol gives a mixture of cresol isomers . The reaction of phenol with methanol leads to the formation of anisole to some extent .Molecular Structure Analysis

In its chemical structure, a molecule of cresol has a methyl group substituted onto the ring of phenol. There are three forms of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These forms occur separately or as a mixture .Chemical Reactions Analysis

Cresols are slowly oxidized by exposure to air, and the resulting impurities often give the samples a yellow to brownish-red tint . Phenol being highly susceptible to aromatic electrophilic substitution, the reaction of phenol with methanol gives a mixture of cresol isomers .Physical And Chemical Properties Analysis

Tricresyl phosphate (TCP) is a non-flammable, non-explosive, colorless, viscous liquid . Cresols commonly occur as either solids or liquids because their melting points are generally close to room temperature .Mechanism of Action

Much of the evidence for the mechanism of action for phenolic germicides like cresols indicates that their effect is due to physical damage of bacterial cell membranes . This effect occurs either by causing changes in the permeability of the osmotic barrier of bacterial cell membranes, allowing the escape or leakage of normal cytoplasmic constituents .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for o-Cresyl m-Cresyl p-Cresyl Phosphate involves the reaction of cresol isomers with phosphorus oxychloride in the presence of a base.", "Starting Materials": [ "o-Cresol", "m-Cresol", "p-Cresol", "Phosphorus oxychloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Mix o-cresol, m-cresol, and p-cresol in a reaction flask", "Add a base to the reaction flask and stir the mixture", "Slowly add phosphorus oxychloride to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and pour it into ice-cold water", "Extract the product with an organic solvent such as diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the crude product", "Purify the product by recrystallization or column chromatography" ] } | |

| 116082-38-3 | |

Molecular Formula |

C₂₁H₂₁O₄P |

Molecular Weight |

368.36 |

synonyms |

Phosphoric Acid 2-Methylphenyl 3-Methylphenyl 4-Methylphenyl Ester; m-Tolyl o-tolyl p-tolyl Phosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-spiro[benzo[4,5]thieno[2,3-d]pyrimidine-8,2'-[1,3]dithiolane]-2,4(1H,3H)-dione](/img/structure/B1142737.png)

![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)

![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)